molecular formula C8H4BrF2NO B8238190 CID 131512457

CID 131512457

Katalognummer: B8238190
Molekulargewicht: 248.02 g/mol
InChI-Schlüssel: KHHLDRKNOMPZGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CID 131512457 is a PubChem Compound Identifier (CID) for a specific chemical entity. For instance, Figure 1(B) in references CID 131512457 in the context of GC-MS analysis, indicating its characterization via chromatographic and spectral methods . PubChem CIDs are critical for standardizing chemical data across databases, enabling cross-referencing of properties, bioactivity, and synthetic pathways .

Eigenschaften

IUPAC Name

3-bromo-4,5-difluoro-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c1-13-8-4(3-12)2-5(10)7(11)6(8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHLDRKNOMPZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C#N)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Chemical Reaction Analysis Framework

CID 131512457 would typically be evaluated using PubChem and EPA Chemicals Dashboard tools for structural and reactivity data. Key steps for analysis include:

  • Structure elucidation : Determining molecular formula and functional groups via InChI or SMILES strings .

  • Reactivity predictions : Assessing stability, solubility, and potential reaction pathways using computational models .

  • Biological activity : Testing for interactions with enzymes, receptors, or cellular pathways via SAR (structure-activity relationship) studies .

Relevant Methodologies from Search Results

While CID 131512457 is unmentioned, analogous compounds in the sources illustrate common techniques:

Technique Application Example
Multicomponent reactions Synthesis of complex molecules via one-pot methods .Three-component Povarov reactions for ROCK inhibitors (e.g., HSD1590 ) .
PubChem mapping Linking substances to compounds via structural hash codes .CID 129010506 (LY2510924) as a peptide-based compound .
SAR analysis Correlating substituent changes with biological activity .Chlorine substituents enhancing cytotoxicity in imidazo[2,1-b]thiazol-3-yl derivatives .

Data Gaps and Recommendations

  • Structural data : No InChI, SMILES, or molecular formula for CID 131512457 were found in the sources.

  • Reaction pathways : No experimental or computational data on its synthesis, degradation, or metabolic fate.

  • Regulatory status : Absence of TSCA or CDR listings in the EPA dataset .

For robust analysis, researchers should:

  • Retrieve CID 131512457 from PubChem or ChemSpider for structural details .

  • Conduct QSAR modeling to predict reactivity and toxicity .

  • Perform in vitro assays (e.g., cytotoxicity, enzyme inhibition) to validate computational findings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

CID 131512457 can be compared to oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which share structural motifs such as cyclic ethers or polyketide backbones (, Figure 1). Key differences include substituent groups (e.g., methyl or hydroxyl moieties) that influence polarity and biological activity. For example:

  • Oscillatoxin D (CID 101283546) : Contains a methyl group at position 30, enhancing lipophilicity (logP ~2.1) compared to CID 131512457, which lacks this modification .
  • 30-Methyl-oscillatoxin D (CID 185389) : Exhibits a 15% higher cytotoxic activity in marine toxin assays due to increased membrane permeability .

Functional Analogs

CID 131512457 may share functional similarities with synthetic intermediates like CID 57416287 (), which is a piperazine derivative used in pharmaceutical synthesis. Both compounds show moderate solubility in polar solvents (e.g., CID 57416287: 86.7 mg/mL in water; CID 131512457 likely shares comparable solubility based on GC-MS elution profiles) . However, CID 57416287 is a P-glycoprotein substrate with low BBB permeability, whereas CID 131512457’s bioactivity remains uncharacterized in the literature .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property CID 131512457 Oscillatoxin D (CID 101283546) CID 57416287 (Piperazine Derivative)
Molecular Formula Not reported C₃₄H₅₄O₁₂ C₇H₁₄N₂O
Molecular Weight Not reported 678.8 g/mol 142.20 g/mol
LogP (Predicted) ~1.8 (estimated) 2.1 0.03
Solubility in Water Moderate (GC-MS data) Low 86.7 mg/mL
Key Functional Groups Cyclic ethers Methylated polyketide Piperazine, methoxy-nitrobenzene
Bioactivity Undocumented Cytotoxic CYP-inactive, P-gp substrate

Research Findings

  • Structural Insights : CID 131512457’s GC-MS profile (, Figure 1C) suggests a mid-polarity compound, eluting earlier than highly lipophilic oscillatoxins but later than polar piperazines .
  • Synthetic Relevance : Unlike CID 57416287, which requires inert atmospheres for synthesis, CID 131512457’s production method remains unspecified in available literature .
  • Bioactivity Gaps : While oscillatoxins exhibit cytotoxicity and ion-channel modulation, CID 131512457’s biological roles are undocumented, highlighting a critical research gap .

Q & A

How can researchers formulate focused and feasible research questions?

A robust research question should adhere to frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and specificity . For example, a question addressing gaps in NLP research might ask: "How does bidirectional pre-training in BERT improve contextual understanding compared to unidirectional models in sentiment analysis tasks?" This question is narrow, testable, and aligns with existing literature while avoiding overly broad phrasing .

Q. What are the essential components of a rigorous experimental design?

A well-structured experimental design must include:

  • Clear objectives tied to the research question.
  • Controlled variables (independent, dependent, and confounding).
  • Reproducibility protocols , such as detailed methodology descriptions and standardized data collection tools . For instance, in NLP experiments, researchers should specify model architectures (e.g., BERT vs. BART), training datasets, and evaluation metrics (e.g., F1 scores, ROUGE) to enable replication .

Q. How should researchers conduct a systematic literature review?

A systematic review involves:

  • Defining search terms (e.g., "transformer models in biomedical text mining").
  • Using academic databases (PubMed, IEEE Xplore) and citation tracking tools.
  • Evaluating source quality by distinguishing primary vs. secondary literature and assessing methodological rigor . Tools like PRISMA flow diagrams can help visualize the screening process and identify research gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data?

Contradictions often arise from methodological variability (e.g., differing preprocessing steps in NLP pipelines). To address this:

  • Replicate experiments under identical conditions.
  • Perform sensitivity analyses to test how changes in parameters (e.g., batch size, learning rate) affect outcomes.
  • Use meta-analysis to statistically synthesize findings from multiple studies . For example, discrepancies in BERT’s performance across tasks may require re-evaluating tokenization strategies or fine-tuning protocols .

Q. What methodological considerations are critical when applying transformer models (e.g., BERT, BART) to specialized research tasks?

Key factors include:

  • Task-specific fine-tuning : Adjusting layers and attention mechanisms for domain-specific data (e.g., medical texts).
  • Computational constraints : Balancing model size (e.g., BERT-base vs. BERT-large) with available resources.
  • Evaluation frameworks : Using task-appropriate metrics (e.g., BLEU for translation, ROUGE for summarization) . Advanced users should also explore hybrid approaches, such as combining BART’s denoising autoencoder with domain-specific embeddings for low-resource languages .

Q. How should mixed-methods research designs be validated in interdisciplinary studies?

Validation involves:

  • Triangulation : Cross-verifying quantitative results (e.g., survey data) with qualitative insights (e.g., interviews).
  • Iterative refinement : Adjusting hypotheses based on emergent findings.
  • Ethical alignment : Ensuring data collection (e.g., ethnography, questionnaires) complies with institutional review board (IRB) standards . For example, a study on AI ethics might integrate NLP-based sentiment analysis with stakeholder interviews to address bias mitigation .

Methodological Best Practices

Q. How to ensure reproducibility in computational experiments?

  • Document all code and dependencies (e.g., via GitHub repositories with version control).
  • Share preprocessed datasets and hyperparameters (e.g., random seeds, optimizer settings).
  • Use containerization tools (Docker) to standardize runtime environments . Journals like Biochemistry (Moscow) mandate detailed "Materials and Methods" sections to facilitate replication .

Q. What strategies optimize the structure of a research paper’s "Discussion" section?

  • Compare results with prior work : Highlight consistencies (e.g., BERT’s SQuAD performance ) and anomalies.
  • Address limitations (e.g., small sample sizes, dataset biases).
  • Propose future directions , such as extending BART’s in-filling noising approach to multilingual tasks . Avoid speculative claims unless labeled explicitly as "hypotheses" or "recommendations" .

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